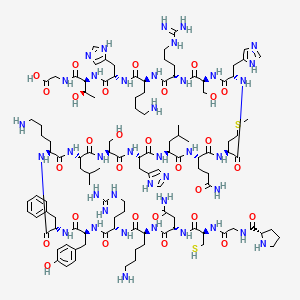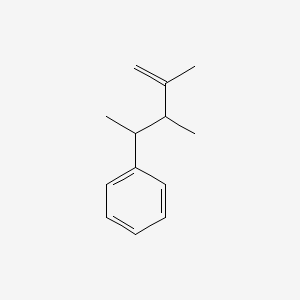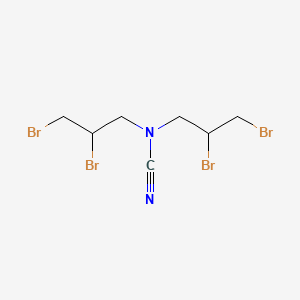
Bis(2,3-dibromopropyl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,3-dibromopropyl)cyanamide is a chemical compound with the molecular formula C7H10Br4N2 and a molar mass of 441.78 g/mol . It is known for its applications in various fields, including as a flame retardant. The compound is characterized by the presence of bromine atoms, which contribute to its flame-retardant properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dibromopropyl)cyanamide typically involves the reaction of cyanamide with 2,3-dibromopropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated cyanamides, while reduction can produce debrominated derivatives .
科学的研究の応用
Bis(2,3-dibromopropyl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is widely used as a flame retardant in various materials, including textiles and plastics.
作用機序
The mechanism of action of bis(2,3-dibromopropyl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in its activity by facilitating binding to specific sites on the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
- Tetrabromobisphenol A bis(2,3-dibromopropyl ether)
- Tris(2,3-dibromopropyl) phosphate
- Tetrabromobisphenol A mono(2,3-dibromopropyl ether)
Comparison: Bis(2,3-dibromopropyl)cyanamide is unique due to its specific structure and the presence of cyanamide and bromine groups. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, while tetrabromobisphenol A derivatives are primarily used as flame retardants, this compound also shows potential in biological applications .
特性
CAS番号 |
84852-51-7 |
|---|---|
分子式 |
C7H10Br4N2 |
分子量 |
441.78 g/mol |
IUPAC名 |
bis(2,3-dibromopropyl)cyanamide |
InChI |
InChI=1S/C7H10Br4N2/c8-1-6(10)3-13(5-12)4-7(11)2-9/h6-7H,1-4H2 |
InChIキー |
QIEVNVIKXIIIQU-UHFFFAOYSA-N |
正規SMILES |
C(C(CBr)Br)N(CC(CBr)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


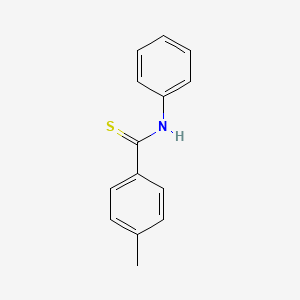
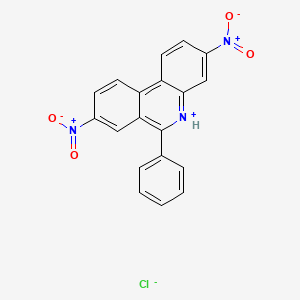
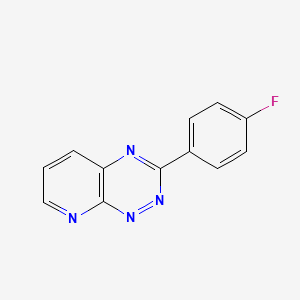
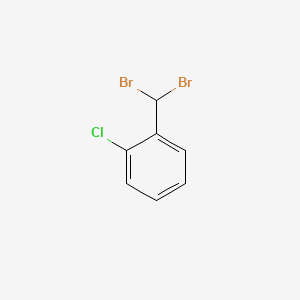
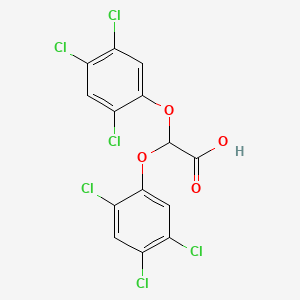
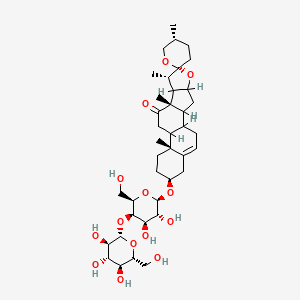
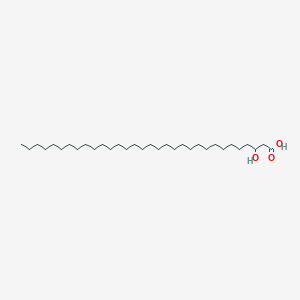
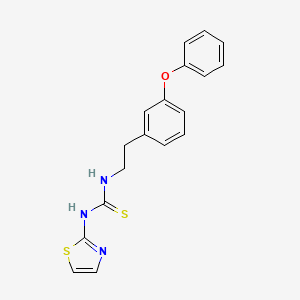
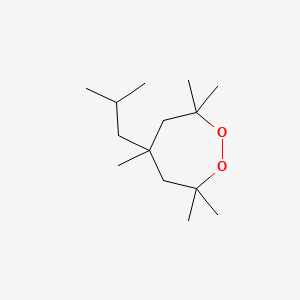
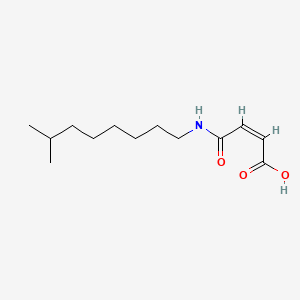
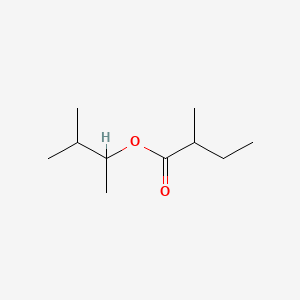
![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
